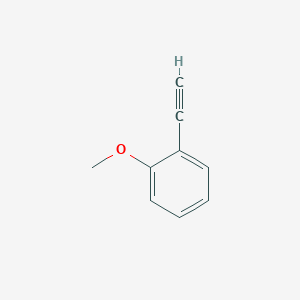
1-Ethynyl-2-methoxybenzene
Cat. No. B3043173
Key on ui cas rn:
767-91-9
M. Wt: 132.16 g/mol
InChI Key: UFOVULIWACVAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06790844B2
Procedure details


2-Iodoanisole (10.5 g) andtrimethylsilylacetylene (10.3 g) were reacted in dimethylformamide (50 ml), in the presence of dichloro-bis-triphenylphosphine palladium (1.0 g), cuprous iodide (0.5 g) and triethylamine (15 ml) in nitrogen atmosphere at 50° C. for 12 hr. The resulting reaction solution was evaporated, and to the resulting residue were added ethyl acetate and water. The resulting organic layer was washed with water and brine, and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was dissolved in methanol (100 ml), a 5N aqueous solution of sodium hydroxide (20 ml) was added thereto, and then reacted at 60° C. for 1 hr. The reaction solution was evaporated, and to the resulting residue were added ether and water. The resulting ether layer was washed with water and brine, and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system) to give the title compound as a pale yellow oil (3.02 g, yield; 51%).

[Compound]
Name
dichloro-bis-triphenylphosphine palladium
Quantity
1 g
Type
reactant
Reaction Step One

[Compound]
Name
cuprous iodide
Quantity
0.5 g
Type
reactant
Reaction Step One



Name
Yield
51%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[CH2:10](N(CC)CC)[CH3:11]>CN(C)C=O>[C:10]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9])#[CH:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C=CC=C1)OC
|
[Compound]
|
Name
|
dichloro-bis-triphenylphosphine palladium
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
cuprous iodide
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the resulting residue were added ethyl acetate and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting organic layer was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in methanol (100 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 5N aqueous solution of sodium hydroxide (20 ml) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted at 60° C. for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the resulting residue were added ether and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting ether layer was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C1=C(C=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.02 g | |
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
